Wee1 Inhibitor II Wee1 Inhibitor II Wee1 Inhibitor II is an ATP-binding site-targeting inhibitor of Wee1.
Brand Name: Vulcanchem
CAS No.: 622855-50-9
VCID: VC0547143
InChI: InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
SMILES: CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol

Wee1 Inhibitor II

CAS No.: 622855-50-9

Cat. No.: VC0547143

Molecular Formula: C24H19ClN2O3

Molecular Weight: 418.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Wee1 Inhibitor II - 622855-50-9

Specification

Description Wee1 Inhibitor II is an ATP-binding site-targeting inhibitor of Wee1.
CAS No. 622855-50-9
Molecular Formula C24H19ClN2O3
Molecular Weight 418.9 g/mol
IUPAC Name 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
Standard InChI InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
Standard InChI Key HLSZACLAFZWCCS-UHFFFAOYSA-N
SMILES CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Canonical SMILES CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Appearance Solid powder

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